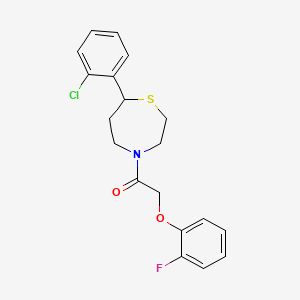

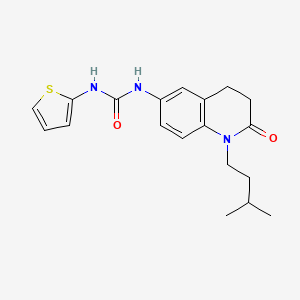

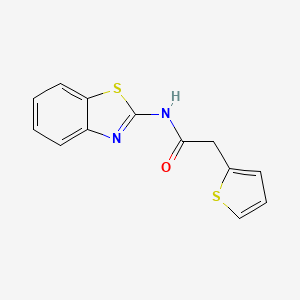

![molecular formula C20H17N3O3S B2566577 N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-67-7](/img/structure/B2566577.png)

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is also known as PKCε Translocation Inhibitor II, PKCe141 . It is a cell-permeable non-peptidic thienoquinoline modeled after pharmacophore feature derived from the non-permeant EAVSLKPT . It selectively inhibits PKCε-RACK2, but not PKCβII-RACK1, interaction .

Molecular Structure Analysis

The quinoline ring system in this compound is essentially planar . More detailed structural analysis was not found in the available resources.Physical And Chemical Properties Analysis

The empirical formula of this compound is C22H17N3O4S and its molecular weight is 419.45 . It is a brown powder that is soluble in DMSO .Scientific Research Applications

Structural Analysis and Synthesis Techniques

The crystal structure and molecular geometry of related quinoline derivatives have been analyzed through various methods, including single crystal X-ray diffraction and Density Functional Theory (DFT) studies. These analyses provide insights into the molecular interactions, packing, and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in material science and drug design. For instance, the crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide highlight the importance of N–H•••O and C–H•••O hydrogen bond interactions in determining the crystal packing and stability of these molecules (Polo-Cuadrado et al., 2021).

Anticancer Activity

Some derivatives have been investigated for their anticancer activities. For example, a study on 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (a compound closely related to the one ) demonstrated significant anti-proliferative activity against breast cancer cell lines, highlighting the compound's potential as a targeted therapy for triple-negative breast cancer. The study also detailed how this compound affects cell cycle arrest and cell migration, supporting the enzyme phosphoinositide-specific phospholipase C-γ as a plausible anticancer target (Leung et al., 2014).

Antimicrobial and Enzyme Inhibition Properties

Further research into the thienoquinoline derivatives has revealed their potential antimicrobial activities. A study on pyrrolylthieno[2,3-b]-quinoline derivatives discovered that certain synthesized compounds exhibited notable antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Geies et al., 1998). Additionally, research on acetylcholinesterase inhibitors has included thienoquinoline derivatives, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Marco & Carreiras, 2003).

Mechanism of Action

Target of Action

The primary target of N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit the interaction of PKCε with its adaptor protein, the receptor for activated C-kinase 2 (RACK2) .

Mode of Action

This compound interacts with its targets by inhibiting the interaction of PKCε with RACK2 . This disruption of the PKCε/RACK2 protein-protein interaction interferes with PKCε signaling .

Biochemical Pathways

The disruption of the PKCε/RACK2 interaction by this compound affects the downstream signaling pathways regulated by PKCε . This includes the phosphorylation of downstream targets such as Elk-1 .

Pharmacokinetics

In terms of ADME properties, this compound is orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of apoptosis . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-10(24)11-4-2-5-12(8-11)22-19(26)18-17(21)14-9-13-15(23-20(14)27-18)6-3-7-16(13)25/h2,4-5,8-9H,3,6-7,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKHPFHFUPKGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

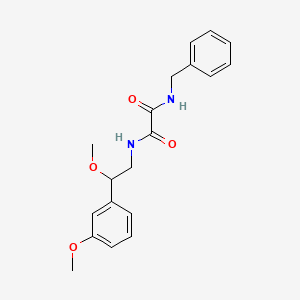

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2566497.png)

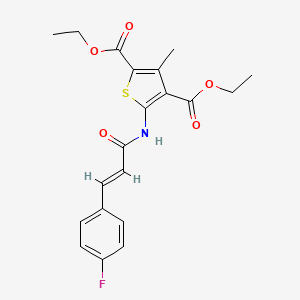

![Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B2566504.png)

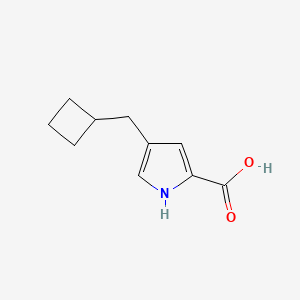

![N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2566505.png)

![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2566509.png)